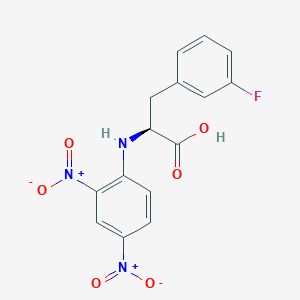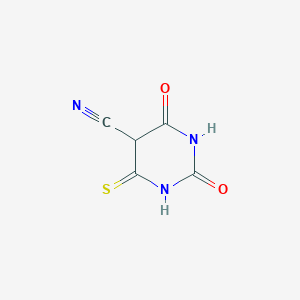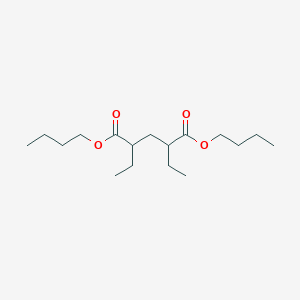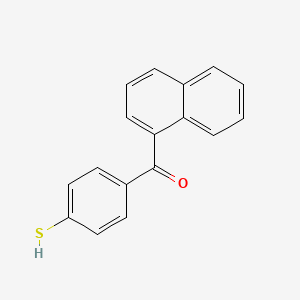![molecular formula C21H31ClN4O8S B14246667 Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI)](/img/structure/B14246667.png)
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI) is a complex organic compound with a molecular formula of C21H30N4O8S. This compound is notable for its intricate structure, which includes glycine, gamma-glutamyl, hydroxyphenylamino, and cysteinyl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride involves multiple steps. The process typically begins with the protection of amino and carboxyl groups, followed by the formation of peptide bonds between glycine, gamma-glutamyl, hydroxyphenylamino, and cysteinyl groups. The final step involves the esterification of the compound with diethyl ester and the addition of hydrochloride to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common to purify the final product, ensuring that it meets the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cysteinyl group, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its original state.
Substitution: The hydroxyphenylamino group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Monomeric forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in cellular redox reactions and as a potential antioxidant.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through its involvement in redox reactions. The cysteinyl group can donate electrons to neutralize reactive oxygen species, thereby protecting cells from oxidative damage. The gamma-glutamyl group plays a role in the gamma-glutamyl cycle, which is crucial for maintaining cellular glutathione levels and overall redox homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
Glutathione (GSH): A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.
Gamma-glutamylcysteine: A dipeptide involved in the synthesis of glutathione.
N-acetylcysteine (NAC): A derivative of cysteine used as a supplement to boost glutathione levels.
Uniqueness
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride is unique due to its complex structure, which combines multiple functional groups, allowing it to participate in a variety of chemical reactions. This complexity makes it a valuable compound for studying intricate biochemical pathways and developing advanced therapeutic agents.
Propiedades
Fórmula molecular |
C21H31ClN4O8S |
|---|---|
Peso molecular |
535.0 g/mol |
Nombre IUPAC |
ethyl 4-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-3-[hydroxy(phenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C21H30N4O8S.ClH/c1-3-32-17(26)11-10-15(22)19(28)24-16(20(29)23-12-18(27)33-4-2)13-34-21(30)25(31)14-8-6-5-7-9-14;/h5-9,15-16,31H,3-4,10-13,22H2,1-2H3,(H,23,29)(H,24,28);1H |
Clave InChI |
VQBSXUUMDJENPH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=CC=C1)O)C(=O)NCC(=O)OCC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


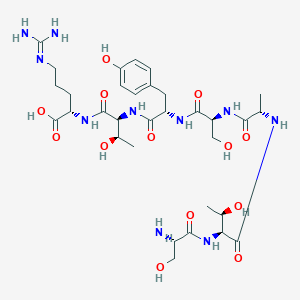
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
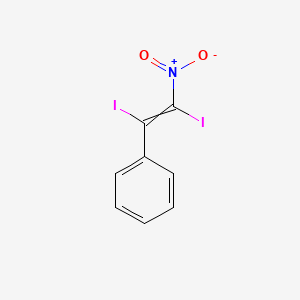

![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)

![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
